molecular formula C14H20N2 B13560748 1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine

1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine

Cat. No.: B13560748
M. Wt: 216.32 g/mol
InChI Key: DICVARNMIIQULZ-UHFFFAOYSA-N
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Description

1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine is a bicyclic amine featuring a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) attached to a phenyl group at the 2-position, which itself is substituted with a second pyrrolidinyl moiety. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and catalytic applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(2-pyrrolidin-2-ylphenyl)pyrrolidine

InChI

InChI=1S/C14H20N2/c1-2-8-14(16-10-3-4-11-16)12(6-1)13-7-5-9-15-13/h1-2,6,8,13,15H,3-5,7,9-11H2

InChI Key

DICVARNMIIQULZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C3CCCN3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be done through amination and cyclization of functionalized acyclic substrates or through the oxidation of pyrrolidine derivatives . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial production methods often involve the use of catalytic processes to enhance the efficiency and yield of the desired compound. For example, the use of copper(II) acetate (Cu(OAc)2) as a catalyst in the oxidative ring contraction of 1-phenylpiperidine has been reported to produce 1-phenylpyrrolidine-2-carbaldehyde, which can then be further processed to obtain the target compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage . This enables the compound to bind to enantioselective proteins and exert its biological effects.

The compound’s biological activity is influenced by the stereochemistry of its carbons and the spatial orientation of its substituents. Different stereoisomers and the orientation of substituents can lead to different binding modes and biological profiles .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Fluorinated (e.g., 2-fluorophenyl in ) or sulfonyl groups (e.g., methylsulfonyl in ) improve metabolic stability and target binding.
  • Rigidity vs. Flexibility : Bicyclic systems (e.g., bicyclo[1.1.1]pentane in ) restrict conformational freedom, enhancing selectivity for enzyme targets.
  • Pharmacological Diversity : The same pyrrolidine core can yield compounds with distinct activities (e.g., MAO-A inhibition vs. DPP-IV inhibition ), depending on substituents.

Physicochemical Properties

  • Melting Points : Pyrrolidine derivatives with aromatic substituents (e.g., phenyl, fluorophenyl) exhibit high melting points (268–287°C) due to π-π stacking .
  • Solubility : Polar groups (e.g., sulfonyl in ) enhance aqueous solubility, while hydrophobic moieties (e.g., adamantyl in ) improve membrane permeability.
  • Spectroscopic Data : ¹H NMR signals for pyrrolidine protons typically appear at δ 1.5–3.5 ppm, with aromatic protons at δ 6.5–8.0 ppm .

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